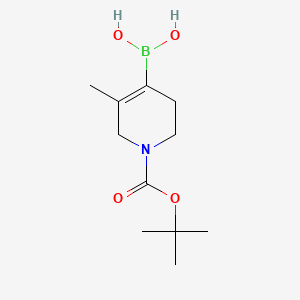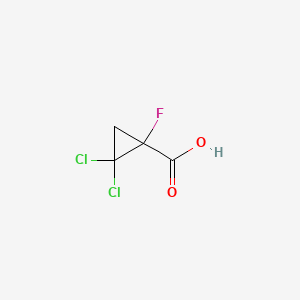
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the tert-butoxycarbonyl (Boc) protecting group and the boronic acid moiety makes it a valuable intermediate in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 5-methyl-1,2,3,6-tetrahydropyridine, is synthesized through a series of reactions involving the reduction of pyridine derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Boronic Acid Formation: The boronic acid moiety is introduced through a reaction with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Acids: Such as TFA for Boc deprotection.
Major Products Formed
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Free Amines: Formed after Boc deprotection.
Aplicaciones Científicas De Investigación
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc protecting group provides stability to the molecule during these reactions and can be easily removed under acidic conditions .
Comparación Con Compuestos Similares
Similar Compounds
- (1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
- N-Boc-indole-2-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is unique due to its specific structure, which combines the stability provided by the Boc protecting group and the reactivity of the boronic acid moiety. This combination makes it particularly useful in Suzuki-Miyaura coupling reactions, providing high yields and selectivity in the formation of carbon-carbon bonds.
Propiedades
Fórmula molecular |
C11H20BNO4 |
|---|---|
Peso molecular |
241.09 g/mol |
Nombre IUPAC |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3 |
Clave InChI |
NQBAGRXVXAKNEC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)









![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)


![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
